2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
This compound features a fused chromene-pyrazole scaffold with a nitrile group at position 3 and a substituted pyrazole moiety at position 2. The chromene core (5-oxo-5,6,7,8-tetrahydro-4H-chromene) adopts a puckered conformation stabilized by the 7,7-dimethyl substituents, which impose steric constraints and enhance rigidity . The pyrazole ring (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl) contributes electron-donating methyl and ethyl groups, influencing electronic properties and intermolecular interactions.
Properties
IUPAC Name |
2-amino-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-6-23-11(3)15(10(2)22-23)16-12(9-20)18(21)25-14-8-19(4,5)7-13(24)17(14)16/h16H,6-8,21H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBGJHOFLZEVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Several studies have indicated that compounds similar to 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways such as the modulation of cell cycle regulators and apoptosis-related proteins .
- Anti-inflammatory Effects :
- Neurological Applications :
- Study on Anticancer Efficacy :
- Neuroprotective Effects :
Chemical Reactions Analysis
Functional Group Reactivity and Key Reaction Types
The compound’s reactivity is governed by:
-
Amino group (-NH₂) : Participates in nucleophilic substitution, acylation, and condensation.
-
Carbonitrile group (-CN) : Susceptible to hydrolysis, cycloaddition, and nucleophilic attack.
-
Ketone (C=O) : Involved in keto-enol tautomerism and reduction.
-
Pyrazole ring : Acts as an electron-withdrawing group, directing electrophilic substitution.
Acylation and Benzoylation
Reaction with benzoyl chloride in pyridine yields the N-benzamido derivative (Fig. 1A) . This transformation proceeds via nucleophilic attack of the amino group on the acyl chloride.
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Product Yield |
|---|---|---|---|---|
| Benzoyl chloride | Pyridine | 25°C | 4–6 h | 78–85% |
Alkylation with Triethyl Orthoformate
Treatment with excess triethyl orthoformate in acetic anhydride produces an ethoxymethyleneamino derivative (Fig. 1B) . The reaction involves in situ formation of a formimidate intermediate.
Key Observations :
Cycloaddition with α-Cyanocinnamonitrile
Reaction with α-cyanocinnamonitrile under basic conditions forms chromeno[2,3-b]pyridine derivatives (Fig. 1C) . This one-pot reaction exploits the carbonitrile’s electrophilicity and the enamine’s nucleophilicity.
Mechanism :
-
Michael addition of the amino group to α-cyanocinnamonitrile.
PS-TBD-Catalyzed Reactions
Polystyrene-supported 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (PS-TBD) enables efficient synthesis of pyrazole-triazole-chromene hybrids (Table 1) .
Optimized Conditions :
| Catalyst Loading | Solvent | Temperature | Time | Yield | Catalyst Reusability |
|---|---|---|---|---|---|
| 5 mol% | Ethanol | 80°C | 1.5 h | 90–95% | 5 cycles |
Advantages :
Thioureation with Phenyl Isothiocyanate
Treatment with phenyl isothiocyanate generates phenyl thiourea derivatives (Fig. 1D) . The amino group reacts with the isothiocyanate to form a thiocarbamide linkage.
Applications :
Comparative Reactivity of Structural Analogs
Table 2 highlights reaction outcomes for analogs with varying pyrazole substituents :
Mechanistic Insights and Kinetic Studies
-
Knoevenagel Condensation : Base-catalyzed coupling of aldehydes with active methylene groups proceeds via a six-membered transition state .
-
Domino Reactions : Multi-step reactions (e.g., Michael addition followed by cyclization) achieve complex heterocycles in high yields .
Industrial-Scale Reaction Optimization
Continuous Flow Synthesis :
Purification Techniques :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazole and Chromene Moieties
Key Compounds for Comparison :
2-Amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (PubChem CID: 492425-24-8) Structural Difference: The pyrazole substituent is phenyl instead of ethyl.
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Structural Difference: A methoxyphenyl group replaces the pyrazole substituent, and the chromene lacks 7,7-dimethyl groups. Impact: The methoxy group enhances electron density, while the absence of 7,7-dimethyl groups may increase chromene ring flexibility .
5-Ethoxymethyleneamino-3-aryl-1-(4-nitrophenyl)pyrazole-4-carbonitriles (e.g., 15a, 15b) Structural Difference: Nitrophenyl and fluorophenyl substituents dominate the pyrazole ring. Impact: Electron-withdrawing nitro groups reduce electron density, altering reactivity in condensation reactions compared to the electron-rich ethyl-dimethyl-pyrazole in the target compound.
Physicochemical and Spectral Properties
Yield Comparison :
- Target compound: Estimated 60–70% (based on similar chromene syntheses) .
- Compound 15a: 72–75% yield .
Hydrogen Bonding and Crystal Packing
The target compound’s amino and carbonyl groups facilitate N–H···O and N–H···N hydrogen bonds, similar to patterns observed in pyrazole-chromene hybrids . The 7,7-dimethyl groups restrict chromene puckering (Cremer-Pople parameters: θ ≈ 20°, φ ≈ 180°), contrasting with more flexible analogs lacking substituents .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The compound can be synthesized via multicomponent reactions involving pyrazole precursors and chromene intermediates. A typical approach involves condensation of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with active methylene compounds (e.g., malononitrile) under reflux in acetic anhydride or ethanol, followed by cyclization . Optimization strategies include:
- Catalyst selection : Use of triethylamine or piperidine to enhance nucleophilicity.
- Temperature control : Maintaining reflux conditions (80–100°C) to avoid side reactions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
| Reaction Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Ethanol/Acetic acid | 65–78% |
| Catalyst | Triethylamine | 70–85% |
| Time | 6–8 hours | Max yield |
Q. How is structural confirmation achieved for this compound?
Advanced spectroscopic and crystallographic methods are employed:
- NMR : and NMR verify substituent positions (e.g., pyrazole C-4 substitution and chromene carbonyl signals) .
- X-ray diffraction : Resolves stereochemistry of the tetrahydrochromene ring and pyrazole orientation .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 381.18) .
Q. What are the stability profiles under varying storage conditions?
The compound is sensitive to humidity and UV light. Stability studies recommend:
- Storage : In amber vials at –20°C under inert gas (N).
- Degradation pathways : Hydrolysis of the nitrile group occurs in aqueous acidic/basic media, forming carboxylic acid derivatives .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
The pyrazole ring’s electron-donating methyl and ethyl groups enhance nucleophilic aromatic substitution at C-4. Computational studies (DFT) reveal:
- Hammett constants : σ values for –CH (–0.17) and –CH (–0.15) increase electron density, favoring Pd-catalyzed couplings .
- Steric effects : Bulkier substituents reduce accessibility to the chromene carbonyl, impacting regioselectivity .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., enzyme inhibition assays) arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Fixed DMSO concentrations (<1% v/v) to avoid solvent interference.
- Control experiments : Use of known inhibitors (e.g., staurosporine) to validate assay sensitivity .
| Biological Assay | Reported IC (μM) | Key Variable |
|---|---|---|
| Kinase inhibition | 0.5–2.3 | ATP concentration |
| Antiproliferative | 8.9–12.4 | Cell line viability |
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to target proteins (e.g., CDK2). Key steps:
- Ligand preparation : Protonation states adjusted for physiological pH.
- Binding site analysis : Chromene carbonyl forms hydrogen bonds with catalytic lysine residues .
Methodological Guidelines
Q. What chromatographic techniques are optimal for purity analysis?
- HPLC : C18 column (5 μm, 250 × 4.6 mm), mobile phase = MeCN:HO (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .
- TLC : Silica gel GF, ethyl acetate/hexane (3:7), R ≈ 0.45 .
Q. How are reaction intermediates characterized in complex multicomponent syntheses?
- In-situ monitoring : FTIR tracks carbonyl (1700–1750 cm) and nitrile (2200–2250 cm) groups.
- Isolation protocols : Flash chromatography with gradient elution separates pyrazole and chromene intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
